8-Methylquinoline

Description

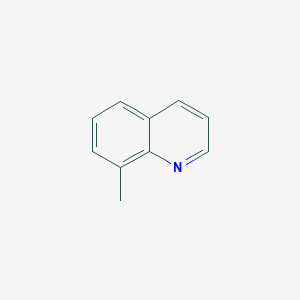

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLTTZUODKEYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020888 | |

| Record name | 8-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

478 °F at 751 mmHg (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

221 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

611-32-5 | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97B12J636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Discovery and Historical Synthesis of 8-Methylquinoline: A Technical Guide

Introduction

8-Methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituent at the 8-position. This compound serves as a valuable building block in the synthesis of more complex molecules and has been a subject of interest in various fields, including medicinal chemistry and materials science. Its derivatives are explored for their potential biological activities, and the compound itself is used in the preparation of specialized ligands for coordination chemistry and catalysis. The strategic placement of the methyl group near the ring's nitrogen atom imparts unique reactivity, particularly in transition metal-catalyzed C-H activation and functionalization. This guide provides an in-depth overview of the discovery and historical synthesis of this compound, focusing on the seminal named reactions that enabled its creation.

Historical Context: The Dawn of Quinoline Synthesis

While quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the ability to synthesize substituted quinolines, including this compound, emerged in the late 19th century with the development of several key named reactions. The first synthesis of this compound is not definitively attributed to a single discoverer but is understood to be a direct result of applying these new synthetic methodologies to o-toluidine, an easily accessible starting material. The primary historical methods for synthesizing the quinoline core, and by extension this compound, are the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis.

Historical Synthesis Methods

The synthesis of this compound historically relies on the reaction of o-toluidine with various reagents to construct the pyridine ring.

The Skraup Synthesis (1880)

Developed by Czech chemist Zdenko Hans Skraup, this method is a cornerstone of quinoline synthesis. The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. To synthesize this compound, o-toluidine is used in place of aniline. The reaction is notoriously vigorous and is often moderated with ferrous sulfate.

Reaction Scheme: o-Toluidine reacts with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) to yield this compound.

The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the o-toluidine to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the final this compound product.

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and offers greater versatility. It utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst. For this compound, o-toluidine would be reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde (from the aldol condensation of acetaldehyde) or methyl vinyl ketone.

Reaction Scheme: o-Toluidine reacts with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst (e.g., HCl, ZnCl₂) to form this compound. This method allows for the introduction of substituents on the newly formed pyridine ring.

The Combes Quinoline Synthesis (1888)

First reported by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline with a β-diketone. To produce a substituted this compound, o-toluidine is reacted with a β-diketone like acetylacetone. This typically yields a 2,4-disubstituted quinoline.

Reaction Scheme: o-Toluidine condenses with a β-diketone (e.g., acetylacetone) under acidic conditions (e.g., concentrated H₂SO₄) to form an enamine intermediate, which then cyclizes and dehydrates to yield 2,4-dimethyl-8-methylquinoline.

The Friedländer Synthesis (1882)

Named after Paul Friedländer, this synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., another ketone or aldehyde). To synthesize this compound, one could theoretically use 2-amino-3-methylbenzaldehyde and acetaldehyde. The reaction can be catalyzed by either acids or bases.

Reaction Scheme: A 2-amino-substituted benzaldehyde or ketone reacts with a carbonyl compound containing an α-methylene group. For instance, 2-amino-3-methylbenzaldehyde and acetaldehyde would condense and cyclize to form this compound.

Quantitative Data Summary

The yields of these historical syntheses can vary significantly based on the specific reagents and conditions used. Modern variations have optimized these processes. Below is a summary of representative data.

| Synthesis Method | Starting Aromatic Amine | Key Reagents | Catalyst / Conditions | Yield (%) | Reference |

| Skraup Synthesis | o-Toluidine | Glycerol, Nitrobenzene | H₂SO₄, Heat | Moderate | General Literature |

| Doebner-von Miller | o-Toluidine | Crotonaldehyde | HCl or Lewis Acid, Heat | Variable | General Literature |

| Combes Synthesis | o-Toluidine | Acetylacetone | H₂SO₄ or PPA, Heat | Good | General Literature |

| Modern Iron-Catalyzed | o-Toluidine | 1,3-Propanediol, CCl₄ | FeCl₃·6H₂O, 150°C, 8h | 92% |

Detailed Experimental Protocols

The following are generalized protocols for the historical synthesis of this compound based on the established methodologies.

Protocol 1: Skraup Synthesis of this compound

-

Reaction Setup: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of o-toluidine and glycerol.

-

Moderator: Add ferrous sulfate to moderate the reaction.

-

Oxidizing Agent: Slowly add nitrobenzene to the mixture while stirring.

-

Heating: Heat the mixture carefully. The reaction is exothermic and may require initial cooling before being heated to completion under reflux for several hours.

-

Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide to precipitate the crude product.

-

Purification: The crude this compound is typically purified by steam distillation followed by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of this compound

-

Reaction Setup: To a flask containing o-toluidine, add a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., hydrochloric acid).

-

Reagent Addition: Slowly add crotonaldehyde to the stirred mixture.

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Workup: After cooling, make the solution alkaline with a sodium hydroxide solution.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation.

Visualizations

Caption: Experimental workflow for the Skraup synthesis of this compound.

Caption: Logical relationship between historical quinoline synthesis methods.

8-Methylquinoline CAS number and physical properties

An In-depth Technical Guide to 8-Methylquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of compounds is paramount. This guide provides a detailed overview of this compound, a significant heterocyclic aromatic compound.

Chemical Identity

This compound, also known as o-Toluquinoline, is a derivative of quinoline with a methyl group at the 8th position.[1] Its unique structure influences its chemical reactivity and physical characteristics.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. This data has been compiled from various sources to provide a comprehensive summary.

| Property | Value |

| Molecular Formula | C₁₀H₉N[1][4] |

| Molecular Weight | 143.19 g/mol [2][3][5] |

| Appearance | Colorless to yellow, orange, or brown clear liquid or oil[1][6][7] |

| Melting Point | -80 °C[2][3][5][6][8][9][10] |

| Boiling Point | 245-248 °C[6][8][10] |

| 135-136 °C at 25 mmHg[9] | |

| 143 °C at 34 mmHg[2][3] | |

| 478 °F at 751 mmHg[1] | |

| Density | 1.052 g/mL at 25 °C[2][3][6][9][10] |

| 1.0719 at 68 °F[1] | |

| Solubility | 1 to 5 mg/mL in water at 63 °F[1] |

| 0.1-0.5 g/100 mL in water at 17 °C[5][6][7] | |

| Soluble in chloroform and methanol[7][10] | |

| Refractive Index | 1.614 - 1.62 at 20 °C[2][3][6][8][9][10] |

| Flash Point | 221 °F (105 °C) - closed cup[1][10] |

| Vapor Pressure | 5.9 mmHg at 75 °F |

| 8.0 mmHg at 111 °F | |

| 12.6 mmHg at 149 °F[1] | |

| pKa | 5.03 ± 0.17 (Predicted)[7][10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the cited literature. However, standard laboratory procedures for determining these properties are well-established.

General Methodologies:

-

Melting and Boiling Point Determination: These are typically determined using a capillary tube method with a melting point apparatus or a distillation setup for the boiling point, respectively. The values are recorded at a specific pressure, which is crucial for the boiling point.

-

Density Measurement: The density of a liquid like this compound is commonly measured using a pycnometer or a digital density meter, with the temperature being a critical parameter to control and report.

-

Solubility Assessment: Solubility is determined by adding a known amount of the solute (this compound) to a known volume of the solvent (e.g., water, chloroform, methanol) at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material. This is also a temperature-dependent measurement.

Key Characteristics of this compound

The following diagram provides a logical overview of the key identifiers and properties of this compound.

Caption: Overview of this compound's identifiers and properties.

References

- 1. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 611-32-5 [sigmaaldrich.com]

- 3. This compound 97 611-32-5 [sigmaaldrich.com]

- 4. Quinoline, 8-methyl- [webbook.nist.gov]

- 5. parchem.com [parchem.com]

- 6. This compound CAS 611-32-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | 611-32-5 [chemicalbook.com]

- 8. This compound | 611-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound CAS#: 611-32-5 [m.chemicalbook.com]

Spectroscopic Data Interpretation of 8-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-methylquinoline, a key heterocyclic compound relevant in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system and the protons of the methyl group are distinctly observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.94 | dd | 4.2, 1.7 | H-2 |

| 8.11 | dd | 8.3, 1.7 | H-4 |

| 7.64 | d | 8.1 | H-5 |

| 7.57 | d | 7.1 | H-7 |

| 7.44 | dd | 8.1, 7.1 | H-6 |

| 7.38 | dd | 8.3, 4.2 | H-3 |

| 2.83 | s | - | -CH₃ |

Note: Data is a compilation from spectra recorded at 89.56 MHz and 399.65 MHz.[1]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The spectrum of this compound shows ten distinct signals corresponding to its ten carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | C-2 |

| 146.5 | C-8a |

| 136.2 | C-4 |

| 132.5 | C-8 |

| 128.9 | C-5 |

| 127.3 | C-4a |

| 126.3 | C-6 |

| 125.9 | C-7 |

| 121.1 | C-3 |

| 17.8 | -CH₃ |

Note: Assignments are based on published data and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1465 | C-H Bend | Aliphatic (CH₃) |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic |

Note: Data is interpreted from typical values for substituted quinolines and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for analyzing compounds like this compound.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 142 | 44 | [M-H]⁺ |

| 128 | - | [M-CH₃]⁺ |

| 115 | 15 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |

| 144 | 11 | [M+H]⁺ (Isotopic Peak) |

Note: Data is compiled from publicly available mass spectra.[2] The molecular ion peak at m/z 143 confirms the molecular weight of this compound. The fragmentation pattern is consistent with the stable aromatic quinoline structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 25 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

IR Spectroscopy (Neat Sample)

-

Sample Preparation : As this compound is a liquid at room temperature, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Data Acquisition : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of this compound.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data to the structural elucidation of this compound.

References

Fundamental Reactivity of the 8-Methylquinoline Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the 8-methylquinoline ring system, a prevalent scaffold in medicinal chemistry and materials science. The strategic placement of the methyl group at the 8-position, in proximity to the ring nitrogen, imparts unique reactivity patterns that are crucial for the synthesis of complex molecular architectures. This document provides a comprehensive overview of key transformations, including electrophilic and nucleophilic substitutions, and reactions involving the methyl group, supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Electrophilic Aromatic Substitution

Electrophilic attack on the this compound ring system preferentially occurs on the carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. The primary sites of substitution are the C5 and C7 positions.

Nitration

Nitration of this compound with a mixture of nitric and sulfuric acids typically yields the 5-nitro derivative as the major product. The reaction conditions can be controlled to favor monosubstitution.

Experimental Protocol: Synthesis of 8-Methyl-5-nitroquinoline (Adapted from the nitration of 7-methylquinoline[1])

A solution of fuming nitric acid (28.5 mL) and 98% sulfuric acid (85.5 mL) is prepared and cooled to -5°C. To a mechanically stirred mixture of this compound (57.05 g, 0.398 mol) in concentrated sulfuric acid (142.5 mL), the pre-cooled nitrating mixture is added dropwise, maintaining the temperature at -5°C. After the addition is complete, the cooling bath is removed, and the reaction is stirred for an additional 40 minutes. The reaction mixture is then carefully poured over a large quantity of ice. Once the ice has completely melted, the precipitate is collected by vacuum filtration. The filtrate is treated with additional cold water to ensure complete precipitation, and the mixture is refrigerated overnight. The combined solid is filtered, washed with cold water, and dried to afford 8-methyl-5-nitroquinoline.

Halogenation

Bromination of this compound can be achieved using reagents such as N-bromosuccinimide (NBS), leading to substitution at the 5-position.

Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline (Adapted from the bromination of 5-methylquinoxaline[2])

To a solution of this compound (9.50 g, 65.97 mmol) in acetonitrile (80 mL) at room temperature, N-bromosuccinimide (27.00 g, 151.74 mmol) is added. The reaction mixture is stirred at 60°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (500 mL), and any insoluble solids are removed by filtration. The filtrate is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-8-methylquinoline.

Reactions at the 8-Methyl Group

The methyl group at the 8-position is activated for a variety of transformations, including oxidation and deprotonation/lithiation, often facilitated by the directing effect of the adjacent nitrogen atom.

Oxidation to Carboxylic Acid

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Experimental Protocol: Synthesis of 8-Quinolinecarboxylic Acid (General procedure for benzylic oxidation[3])

In a round-bottom flask, this compound is suspended in a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol). Potassium permanganate (KMnO4) is added portion-wise with vigorous stirring. The reaction mixture is heated to reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction. After cooling to room temperature, the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 8-quinolinecarboxylic acid, which is then collected by filtration, washed with cold water, and dried.

Lithiation and Electrophilic Quench

The methyl group can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic lithiated intermediate. This intermediate can then react with various electrophiles.

Experimental Protocol: Synthesis of Phenyl(quinolin-8-yl)methanol (General procedure)

To a solution of this compound in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The resulting deep red solution is stirred at -78°C for 1 hour. Benzaldehyde (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford phenyl(quinolin-8-yl)methanol.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the this compound ring system is generally disfavored due to the electron-rich nature of the aromatic rings. For substitution to occur, the ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present. While not a common reaction for the parent this compound, derivatives can undergo such transformations. For instance, a chloro-substituted 8-methylquinolinone derivative can undergo nucleophilic displacement of the chloride.[4]

Data Presentation

Table 1: Summary of Quantitative Data for Key Reactions

| Reaction | Product | Reagents | Yield (%) | Melting Point (°C) |

| Nitration | 8-Methyl-5-nitroquinoline | HNO₃, H₂SO₄ | ~99% (from 7-methylquinoline)[1] | Not specified |

| Bromination | 5-Bromo-8-methylquinoline | NBS, CH₃CN | ~41% (from 5-methylquinoxaline)[2] | Not specified |

| Oxidation | 8-Quinolinecarboxylic acid | KMnO₄ | Variable | 187-189 |

| Lithiation/Addition | Phenyl(quinolin-8-yl)methanol | n-BuLi, Benzaldehyde | Variable | Not specified |

Table 2: Spectroscopic Data for this compound and its Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 8.94 (dd, 1H), 8.11 (dd, 1H), 7.64 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 7.38 (dd, 1H), 2.83 (s, 3H)[5] | 149.0, 146.9, 136.3, 133.0, 128.9, 127.3, 126.1, 125.8, 121.0, 17.8[5] | Aromatic C-H stretch, C=C and C=N stretch, CH₃ bend |

| 8-Methyl-5-nitroquinoline | Not available | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃ - reference compound)[6] | NO₂ stretch (asymmetric and symmetric), Aromatic C-H stretch, C=C and C=N stretch |

| 5-Bromo-8-methylquinoline | Not available | Not available | C-Br stretch, Aromatic C-H stretch, C=C and C=N stretch |

| 8-Quinolinecarboxylic Acid | 1H NMR (DMSO-d6): 13.5 (br s, 1H), 8.9 (dd, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H) | Not available | C=O stretch (acid), O-H stretch (acid), Aromatic C-H stretch, C=C and C=N stretch |

| Phenyl(quinolin-8-yl)methanol | Not available | Not available | O-H stretch (alcohol), Aromatic C-H stretch, C=C and C=N stretch |

Mandatory Visualizations

Caption: Mechanism of Electrophilic Aromatic Substitution.

Caption: Oxidation of the 8-Methyl Group.

Caption: Lithiation of the Methyl Group and Electrophilic Quench.

Caption: General Experimental Workflow for Synthesis.

References

- 1. brieflands.com [brieflands.com]

- 2. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. This compound(611-32-5) 13C NMR [m.chemicalbook.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

Early Investigations into the Biological Activity of 8-Methylquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinoline, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds that has been a cornerstone in the development of therapeutic agents. While much of the focus in medicinal chemistry has been on hydroxylated and other substituted quinolines, early studies on this compound and its close derivatives have provided foundational insights into the biological potential and toxicological profile of this scaffold. This technical guide synthesizes the findings from these initial investigations, presenting key data, experimental methodologies, and a discussion of the structure-activity relationships that have guided further research in this area.

Toxicological Profile of this compound

Early research on this compound primarily focused on its toxicological properties, particularly its genotoxicity and carcinogenicity. These studies were crucial in understanding the potential risks and in guiding the structural modifications necessary to develop safer, biologically active derivatives.

Genotoxicity

This compound demonstrated mutagenic properties in several early in vitro assays. It was found to be mutagenic in Salmonella typhimurium studies, a standard measure of a compound's potential to cause genetic mutations.[1] Specifically, mutagenicity was observed in the TA100 strain with metabolic activation at concentrations ranging from 100 to 600 µg per plate.[1] Furthermore, it was shown to cause unscheduled DNA synthesis (UDS) in rat hepatocytes at a concentration of 1 mmol/L, indicating its potential to induce DNA damage and repair.[1][2] Chromosome aberrations and sister chromatid exchanges (SCE) were also noted in in vitro studies.[1]

Carcinogenicity

The carcinogenic potential of this compound has been investigated in rodent models, with mixed results. In a study involving intraperitoneal injection in male CD-1 mice, no significant increase in liver tumors was observed.[1][3] Similarly, a subcutaneous injection study in Sprague-Dawley rats did not reveal a carcinogenic effect.[1] However, this compound did exhibit skin tumor-initiating activity in a dermal exposure study, suggesting a potential for carcinogenicity depending on the route of exposure and tissue type.[1] In newborn mouse bioassays, this compound did not show significant tumorigenic activity.[3]

Quantitative Toxicological Data for this compound

| Assay Type | Organism/Cell Line | Concentration/Dose | Result |

| Mutagenicity (Ames Test) | S. typhimurium TA100 | 100 - 600 µ g/plate | Mutagenic with metabolic activation |

| Unscheduled DNA Synthesis | Rat Hepatocytes | 1 mmol/L | Positive |

| Chromosome Aberrations | In vitro | Not specified | Positive |

| Sister Chromatid Exchange | In vitro | Not specified | Positive |

| Carcinogenicity (I.P.) | Male CD-1 Mice | Not specified | No significant increase in liver tumors |

| Carcinogenicity (S.C.) | Sprague-Dawley Rats | Not specified | No significant carcinogenic effect |

| Skin Tumor Initiation | Mouse (Dermal) | Not specified | Positive |

| Carcinogenicity (Newborn) | CD-1 Mice | 0.25, 0.5, 1.0 µmol (I.P.) | No significant tumorigenic activity |

Antimicrobial and Antifungal Activities of this compound Derivatives

While this compound itself has not been the primary focus of antimicrobial studies, its hydroxylated analog, 8-hydroxyquinoline, and its derivatives have demonstrated significant activity against a broad spectrum of pathogens. The introduction of a hydroxyl group at the 8-position dramatically enhances the biological activity, a key finding from early research that has directed subsequent drug development efforts.

Antibacterial and Antifungal Screening

A range of 8-hydroxyquinoline derivatives have been evaluated for their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. These studies have consistently highlighted the importance of the 8-hydroxyl group for potent antimicrobial action.[4] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against M. tuberculosis, M. smegmatis, and both methicillin-sensitive and -resistant S. aureus.[4]

Quantitative Antimicrobial Data for 8-Hydroxyquinoline Derivatives

| Compound | Organism | MIC (µM) |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 |

| M. smegmatis | 1.56 | |

| S. aureus (MSSA) | 2.2 | |

| S. aureus (MRSA) | 1.1 | |

| 8-O-prenyl derivative of 8-hydroxyquinoline | M. smegmatis | 12.5 |

Anticancer Activity of this compound Derivatives

Similar to the trend observed in antimicrobial studies, the anticancer potential of the quinoline scaffold is significantly enhanced by specific substitutions, particularly the presence of an 8-hydroxyl group. Early screenings indicated that purely 2-substituted quinolines, such as 2-methylquinoline, did not exhibit significant anticancer effects.[5] However, the introduction of a hydroxyl group at the 8-position led to a prominent antitumor effect against various cancer cell lines.[5]

Quantitative Anticancer Data for an 8-Hydroxyquinoline Derivative

| Compound | Cell Line | MTS50 Range (µg/mL) |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231 | 12.5–25 |

| T-47D | 12.5–25 | |

| Hs578t | 12.5–25 | |

| SaoS2 | 12.5–25 | |

| K562 | 12.5–25 | |

| SKHep1 | 12.5–25 | |

| Hep3B | 6.25 ± 0.034 |

Experimental Protocols

Ames Test (Mutagenicity Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

-

Bacterial Strains: Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA100) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

-

Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction) to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.

-

Exposure: The bacterial strain, the test compound, and the S9 mix are combined and plated on a histidine-deficient agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone a back mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Broth Microdilution (MIC Assay)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Microtiter Plate: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the antimicrobial agent serially diluted in a liquid growth medium.

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Reading of Results: The wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action of 8-Hydroxyquinoline Derivatives

The pronounced biological activity of 8-hydroxyquinoline and its derivatives is largely attributed to their ability to chelate metal ions. This chelation can disrupt essential cellular processes in both microbial and cancer cells. For instance, the formation of complexes with metal ions can affect their solubility and transport across cell membranes, allowing them to interfere with biological targets.[6] In the context of anticancer activity, the chelation of metals like iron and copper can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells.[7] The inhibition of proteasome activity is another proposed mechanism for the anticancer effects of some 8-hydroxyquinoline derivatives.[8]

Conclusion

Early studies on this compound have primarily characterized its genotoxic and carcinogenic potential, revealing a need for caution and further investigation. While this compound itself has not emerged as a lead compound for therapeutic applications, the foundational research into its properties has been instrumental. It has highlighted the critical role of the 8-position on the quinoline ring for biological activity. The discovery that the introduction of a hydroxyl group at this position dramatically enhances antimicrobial and anticancer efficacy has paved the way for the development of a vast array of potent 8-hydroxyquinoline derivatives. This underscores the importance of early toxicological and structure-activity relationship studies in guiding the rational design of new and effective therapeutic agents. Further research into the specific mechanisms of action of these compounds will continue to be a key area of focus for drug development professionals.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity of quinoline, 4- and this compound and benzoquinolines in newborn mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 8-Methylquinoline. The information is presented to support research, scientific analysis, and drug development activities where this compound is of interest. All quantitative data are summarized in a structured table for ease of comparison, and detailed experimental protocols for key characterization methods are provided.

Core Physicochemical Data

This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉N.[1] It appears as a clear yellow to orange or green liquid or oil.[2][3][4] This compound is utilized in various chemical syntheses, including the preparation of osmium chloridophosphine complexes, and in quantitative structure-activity relationship (QSAR) studies of the mutagenicity and cytotoxicity of quinolines.[4][5]

Quantitative Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its fundamental characteristics.

| Property | Value | Reference |

| Molecular Weight | 143.19 g/mol | [1] |

| Melting Point | -80 °C | [1][2][6][7] |

| Boiling Point | 248 °C | [2][8] |

| 245 °C | [6] | |

| 143 °C at 34 mmHg | [1][7] | |

| 135-136 °C at 25 mmHg | ||

| Density | 1.052 g/mL at 25 °C | [6][7] |

| 1.0719 at 20 °C (68 °F) | [3] | |

| Refractive Index | n20/D 1.614 | [1][6][7] |

| n20/D 1.6150 | ||

| pKa | 5.03 ± 0.17 (Predicted) | [6] |

| Solubility | Water: Slightly soluble (0.1-0.5 g/100 mL at 17 °C) | [4] |

| Organic Solvents: Soluble in Chloroform, Methanol | [6] | |

| Flash Point | 105 °C (221 °F) - closed cup | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a liquid compound like this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property for characterizing liquids. The capillary method is a common and reliable technique.[9]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[9][10]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Fill the small test tube with this compound to a depth of about 2-3 cm.

-

Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in the Thiele tube or oil bath. The heating liquid should not be above the level of the this compound in the test tube.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will escape as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this preliminary temperature.[9]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[9]

Determination of Solubility

Solubility tests are performed to determine the ability of a substance to dissolve in a solvent, which provides insights into its polarity.[11]

Principle: A specified amount of the solute (this compound) is added to a specified volume of a solvent. The mixture is agitated under controlled temperature, and the extent of dissolution is observed and quantified.[12]

Apparatus:

-

Test tubes or vials

-

Pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure for Qualitative Determination:

-

Add a small, measured amount of this compound (e.g., 100 µL) to a test tube containing a set volume of the solvent (e.g., 1 mL of water, ethanol, chloroform).

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.

-

Allow the mixture to stand for a few minutes and observe.

-

Record the solubility based on visual inspection:

-

Soluble: A clear, homogeneous solution is formed.

-

Slightly soluble: The solution is cloudy or contains a small amount of undissolved liquid.

-

Insoluble: Two distinct layers are visible, or the liquid remains as undissolved droplets.

-

Procedure for Quantitative Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

After equilibration, allow the undissolved portion to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no undissolved solute is transferred.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography. The determined concentration represents the solubility.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.

Principle: Molecules with chromophores absorb light at specific wavelengths, causing electronic transitions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., ethanol, hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0).

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[14][15]

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[14][16]

-

Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) and record the absorbance spectrum.[16]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule by observing the magnetic properties of its atomic nuclei. Both ¹H and ¹³C NMR are commonly used.

Principle: Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency. This frequency is dependent on the local chemical environment of the nucleus, allowing for the elucidation of molecular structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes (typically 5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[17][18] The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid large solvent signals in a proton spectrum.[19]

-

Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[20]

-

Tube Placement: Place a cap on the NMR tube and wipe it clean. Insert the tube into a spinner turbine and adjust its depth using a depth gauge.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard procedures.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. 8-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 611-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 611-32-5 [chemicalbook.com]

- 5. This compound | 611-32-5 [amp.chemicalbook.com]

- 6. This compound CAS#: 611-32-5 [m.chemicalbook.com]

- 7. 8-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 611-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. microbenotes.com [microbenotes.com]

- 12. materialneutral.info [materialneutral.info]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. depts.washington.edu [depts.washington.edu]

- 20. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in the development of various pharmacologically active agents and functional materials. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. This technical guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound. It details the theoretical and experimental methodologies for its characterization, including computational modeling, spectroscopic analysis, and synthetic protocols. This document aims to be a comprehensive resource for researchers leveraging the unique properties of the this compound core in scientific and drug development endeavors.

Molecular Structure and Geometry

This compound (C₁₀H₉N) is a derivative of quinoline with a methyl group substituted at the C8 position. The molecule consists of a fused bicyclic system where a benzene ring is annulated to a pyridine ring. The presence and position of the methyl group induce subtle but significant changes in the electronic distribution and steric profile of the parent quinoline molecule.

Bonding and Hybridization

The quinoline ring system is aromatic, with all carbon and nitrogen atoms being sp² hybridized. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the delocalized π-system, which imparts weak basic properties to the molecule. The methyl group's carbon atom is sp³ hybridized.

Molecular Geometry Data

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| N1 - C2 | 1.316 |

| C2 - C3 | 1.424 |

| C3 - C4 | 1.365 |

| C4 - C10 | 1.425 |

| C10 - N1 | 1.376 |

| C10 - C5 | 1.423 |

| C5 - C6 | 1.371 |

| C6 - C7 | 1.417 |

| C7 - C8 | 1.379 |

| C8 - C9 | 1.421 |

| C9 - C10 | 1.423 |

| C8 - C11 | 1.512 |

| C11 - H12 | 1.096 |

| C11 - H13 | 1.096 |

| C11 - H14 | 1.097 |

Table 2: Calculated Bond Angles for this compound

| Angle | Angle (°) |

| C10 - N1 - C2 | 117.4 |

| N1 - C2 - C3 | 123.7 |

| C2 - C3 - C4 | 119.2 |

| C3 - C4 - C10 | 118.4 |

| C4 - C10 - N1 | 121.3 |

| C4 - C10 - C9 | 119.5 |

| N1 - C10 - C9 | 119.2 |

| C10 - C9 - C8 | 118.1 |

| C9 - C8 - C7 | 121.3 |

| C8 - C7 - C6 | 120.5 |

| C7 - C6 - C5 | 119.7 |

| C6 - C5 - C10 | 120.3 |

| C9 - C8 - C11 | 121.8 |

| C7 - C8 - C11 | 116.9 |

| H12 - C11 - H13 | 108.8 |

| H12 - C11 - C8 | 110.8 |

Experimental Protocols

Synthesis of this compound via Skraup Synthesis

The Skraup synthesis is a classical and effective method for the preparation of quinolines. This protocol is adapted for the synthesis of this compound from o-toluidine.

Materials:

-

o-Toluidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

-

Ferrous Sulfate (to moderate the reaction)

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add o-toluidine and a small amount of ferrous sulfate.

-

Addition of Reactants: Begin vigorous stirring and slowly add concentrated sulfuric acid through the dropping funnel. The mixture will generate heat.

-

Glycerol and Oxidizing Agent: In a separate beaker, mix the glycerol and nitrobenzene. Add this mixture slowly to the reaction flask via the dropping funnel. The reaction is highly exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at a gentle reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed in an ice bath to control the heat generated.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

¹H NMR Protocol:

-

Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-200 ppm

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol for Liquid Sample (Neat):

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a thin film.

-

Instrumentation: Use an FT-IR spectrometer equipped with attenuated total reflectance (ATR) or salt plates (NaCl or KBr).

-

Data Acquisition (ATR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a drop of this compound on the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Computational Modeling

Protocol for DFT Geometry Optimization:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31G(d).

-

-

Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

-

Data Analysis: Extract the optimized bond lengths and angles from the output file.

Visualizations

Skraup Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Skraup synthesis for preparing a quinoline ring system, which is applicable to the synthesis of this compound from o-toluidine.

Caption: Mechanism of the Skraup synthesis of this compound.

Analytical Workflow for Characterization

The comprehensive characterization of a synthesized this compound sample involves a multi-step analytical workflow to confirm its identity, purity, and structure.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and characterization of this compound. The presented computational data offers precise insights into the molecule's geometry, while the detailed experimental protocols for synthesis and spectroscopic analysis provide a practical framework for researchers. The visualized workflows for the Skraup synthesis and analytical characterization serve to clarify these complex processes. This comprehensive resource is intended to support the ongoing research and development of novel applications for this compound and its derivatives in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 8-methylquinoline. The information is intended to support research, development, and formulation activities involving this compound. While extensive quantitative data for this compound is limited in publicly available literature, this guide summarizes the existing information, provides detailed general experimental protocols, and presents a representative microbial degradation pathway.

Solubility Data

The solubility of this compound has been qualitatively and semi-quantitatively described in various sources. It is generally characterized as being slightly soluble in water and soluble in several organic solvents. A summary of the available data is presented in Table 1.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | 1 to 5 mg/mL | 17.2 °C (63 °F) | [1] |

| Water | 0.1 to 0.5 g/100 mL | 17 °C | [2][3][4] |

| Water | Slightly soluble | Not Specified | [4] |

| Chloroform | Soluble | Not Specified | [2][4] |

| Methanol | Soluble | Not Specified | [2][4] |

It is important to note the lack of comprehensive, temperature-dependent solubility data in a wide range of pharmaceutically relevant solvents. Experimental determination of solubility in solvents pertinent to specific applications is highly recommended.

Stability Profile

This compound exhibits sensitivities to light and certain chemical conditions. The available stability information is summarized in Table 2.

Table 2: Stability Characteristics of this compound

| Condition | Observation | Reference |

| Light Exposure | May be sensitive to light. | [4][5] |

| Strong Oxidizing Agents | May react vigorously. | [4][5] |

| Strong Acids | May react vigorously. | [4][5] |

| Microbial Degradation | Subject to degradation by various microorganisms. Can be hydroxylated to form 2-quinolinones. | [6][7][8][9] |

| Thermal Stress | Combustible. | [4] |

No detailed kinetic data on the degradation of this compound under various pH, temperature, and humidity conditions were found in the reviewed literature. Stability-indicating assays and forced degradation studies would be necessary to fully characterize its stability profile and identify potential degradation products.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected solvent(s) of high purity

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Prepare triplicate samples for each solvent and temperature condition.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure all particulate matter is removed, either centrifuge the sample at a high speed or filter it through a chemically inert syringe filter.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Protocol for Stability Testing

This protocol is based on the principles outlined in the ICH guidelines for stability testing of drug substances.

Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over time.

Materials and Equipment:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate sealed containers (e.g., amber glass vials)

-

Analytical instruments for assay and impurity determination (e.g., HPLC-UV with a stability-indicating method)

Procedure:

-

Stability-Indicating Method:

-

Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate this compound from its potential degradation products and quantify them.

-